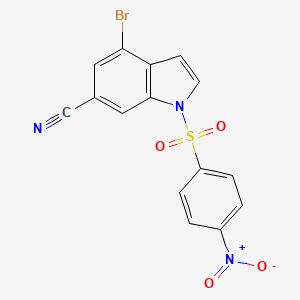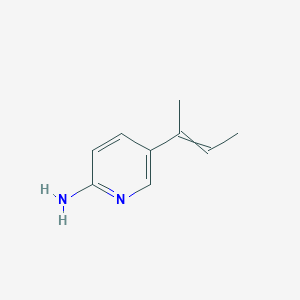
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a nitrophenyl group, a sulfonyl group, and a carbonitrile group attached to the indole core, making it a molecule of interest in various fields of research.
Méthodes De Préparation
One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The products formed depend on the specific reactions and conditions used.
Applications De Recherche Scientifique
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, potentially modulating their activity. The presence of the nitrophenyl and sulfonyl groups may enhance its binding properties and influence its biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile: Similar structure but with a methyl group instead of a nitro group, potentially altering its biological activity.
4-bromo-1-(4-chlorophenyl)sulfonylindole-6-carbonitrile: Contains a chlorine atom instead of a nitro group, which may affect its reactivity and applications.
4-bromo-1-(4-fluorophenyl)sulfonylindole-6-carbonitrile: Features a fluorine atom, which can influence its chemical properties and interactions.
These comparisons highlight the uniqueness of this compound, particularly its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H8BrN3O4S |
|---|---|
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3O4S/c16-14-7-10(9-17)8-15-13(14)5-6-18(15)24(22,23)12-3-1-11(2-4-12)19(20)21/h1-8H |
Clé InChI |
BPGUJRVGJUSETC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)










![[4-(4-Azidobutyl)phenyl]acetic acid](/img/structure/B8586713.png)

